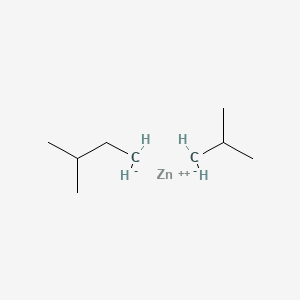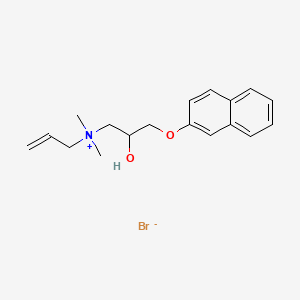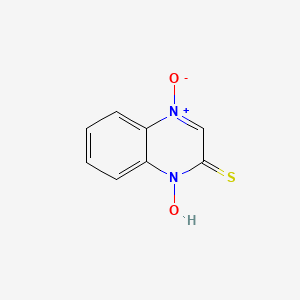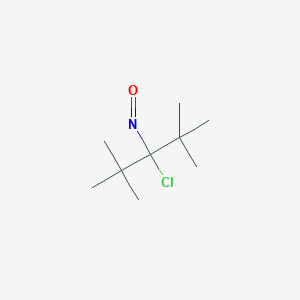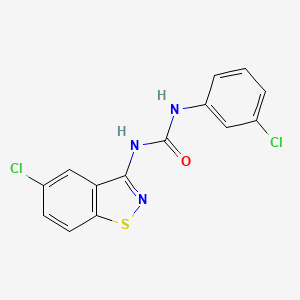
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom at the 5-position and a urea moiety connecting it to a 3-chlorophenyl group. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea typically involves the following steps:
Formation of 5-Chloro-1,2-benzothiazole: This can be achieved by the cyclization of 2-chlorobenzenamine with sulfur and chlorine sources under controlled conditions.
Urea Formation: The 5-chloro-1,2-benzothiazole is then reacted with an isocyanate derivative of 3-chlorophenyl to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Using large-scale reactors to carry out the cyclization and urea formation reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The benzothiazole ring can be oxidized or reduced under specific conditions.
Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzothiazole derivatives.
Reduction: Reduced benzothiazole derivatives.
Hydrolysis: Corresponding amine and carbon dioxide.
科学的研究の応用
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: Used as a scaffold for developing new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.
作用機序
The mechanism of action of 1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-phenylurea: Similar structure but lacks the chlorine atom on the phenyl ring.
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(4-chlorophenyl)urea: Similar structure with the chlorine atom at the 4-position on the phenyl ring.
Uniqueness
1-(5-Chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of chlorine atoms at both the benzothiazole and phenyl rings may enhance its interactions with certain biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
105777-87-5 |
|---|---|
分子式 |
C14H9Cl2N3OS |
分子量 |
338.2 g/mol |
IUPAC名 |
1-(5-chloro-1,2-benzothiazol-3-yl)-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C14H9Cl2N3OS/c15-8-2-1-3-10(6-8)17-14(20)18-13-11-7-9(16)4-5-12(11)21-19-13/h1-7H,(H2,17,18,19,20) |
InChIキー |
DHFQYLONKUOXLT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NSC3=C2C=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
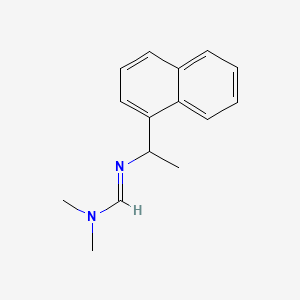
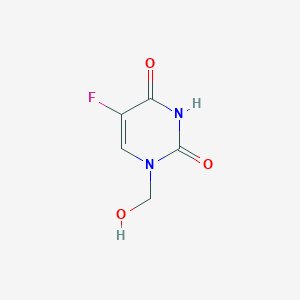
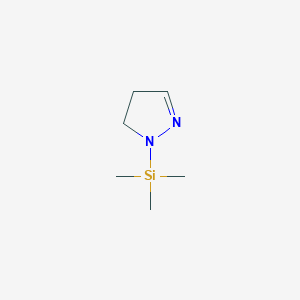
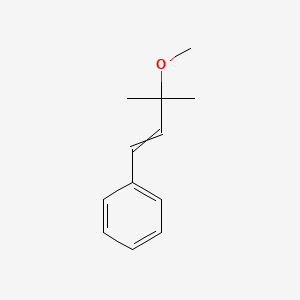
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
